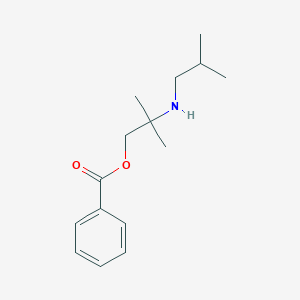
Isobucaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イソブカインは、化学式C15H23NO2 の局所麻酔薬です。医学的処置中の痛みを軽減するために、体内の神経信号を遮断する能力で知られています。この化合物は、その麻酔特性に寄与する安息香酸エステル構造が特徴です .
準備方法
合成経路と反応条件
イソブカインは、一連の化学反応によって合成されます。主な合成経路には、アミノメチルプロパノールのイソブタナールによる還元アミノ化が含まれており、N-イソブチル-1,1-ジメチル-2-ヒドロキシエタンアミンの生成をもたらします。 この中間体は、次いでベンゾイルクロリドでアシル化され、イソブカインが生成されます .
工業生産方法
工業環境では、イソブカインの生産は同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と純度を確保するために、温度やpHなどの反応条件を正確に制御することが含まれます。 連続フロー反応器などの高度な機器と技術の使用により、生産プロセスの効率が向上します .
化学反応の分析
反応の種類
イソブカインは、次のようなさまざまな化学反応を起こします。
酸化: イソブカインは特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: この化合物は、還元剤を使用してそのアミン型に還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は安息香酸誘導体を生成する可能性がありますが、還元はアミン化合物を生成することができます .
科学的研究の応用
Medical Applications
Local Anesthesia
Isobucaine is primarily utilized as a local anesthetic agent. It functions by blocking nerve conduction, thereby providing pain relief during surgical procedures. Its efficacy is comparable to other local anesthetics, but it is noted for having a moderately long duration of action. This characteristic makes it suitable for procedures requiring extended analgesia .
Combination with Vasoconstrictors
In clinical settings, this compound is often combined with vasoconstrictors like epinephrine to prolong its anesthetic effect and minimize bleeding during surgery. The combination enhances the localized effect of the anesthetic while reducing systemic absorption .
Pharmacological Research
Mechanisms of Action
Research has focused on understanding the mechanisms through which this compound exerts its anesthetic effects. Studies indicate that it inhibits sodium channels in nerve cells, preventing the propagation of pain signals . This mechanism is crucial for developing new anesthetic agents with improved efficacy and safety profiles.
Comparative Studies
this compound has been used as a reference compound in comparative studies evaluating the efficacy and safety of new local anesthetics. Its established profile aids researchers in assessing the performance of novel compounds against a known standard .
Biochemical Applications
Model Compound for Hydrolysis Studies
this compound serves as a model compound in studies investigating ester hydrolysis and substitution reactions. Its structural properties allow researchers to explore reaction mechanisms and kinetics, contributing to the broader understanding of organic reaction pathways.
Analytical Chemistry
In analytical chemistry, this compound hydrochloride has been subjected to various qualitative and quantitative tests to establish its identity and purity. These tests include spectrophotometric analysis and chromatography techniques, which are essential for ensuring the quality of pharmaceutical preparations .
作用機序
イソブカインは、神経細胞のナトリウムチャネルを遮断することによってその効果を発揮します。この作用は、神経信号の伝達を妨げ、標的領域の感覚喪失につながります。 この化合物は、ナトリウムチャネルの特定の部位に結合し、その機能を阻害し、局所麻酔を引き起こします .
類似化合物の比較
イソブカインは、リドカインやブピバカインなどの他の局所麻酔薬に似ています。しかし、これらの化合物とは異なる独自の特性を持っています。
リドカイン: 両方の化合物はナトリウムチャネルを遮断しますが、イソブカインは異なる化学構造を持っているため、効力と作用時間にばらつきがあります.
ブピバカイン: ブピバカインもアミド系局所麻酔薬ですが、イソブカインのエステル構造は、異なる薬物動態特性をもたらします.
類似化合物のリスト
- リドカイン
- ブピバカイン
- ブタカイン
類似化合物との比較
Isobucaine is similar to other local anesthetics, such as lidocaine and bupivacaine. it has unique properties that distinguish it from these compounds:
Lidocaine: Both compounds block sodium channels, but this compound has a different chemical structure, leading to variations in potency and duration of action.
Bupivacaine: While bupivacaine is also an amide local anesthetic, this compound’s ester structure results in different pharmacokinetic properties.
List of Similar Compounds
生物活性
Isobucaine, a local anesthetic, is primarily recognized for its ability to inhibit sodium ion channels in neuronal membranes, thereby preventing the propagation of action potentials. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound functions as a local anesthetic by blocking voltage-gated sodium channels. This action inhibits the generation and conduction of nerve impulses, resulting in a localized loss of sensation. The onset of action is typically rapid, and the duration varies based on concentration and formulation used.
Pharmacological Properties
The pharmacological properties of this compound include:
- Local Anesthesia : Effective in dental procedures and minor surgeries.
- Sodium Channel Blockade : Inhibits action potential propagation.
- Rapid Onset : Quick relief from pain when administered.
Case Studies and Clinical Applications
- Clinical Effectiveness : Studies have demonstrated that this compound is effective for various medical applications, particularly in dental anesthesia. Its efficacy in providing pain relief during procedures has been well-documented.
- Comparative Studies : In a comparative analysis with other local anesthetics, this compound showed comparable effectiveness in terms of onset time and duration of anesthesia, making it a suitable alternative for practitioners.
- Mechanistic Studies : Research indicates that this compound’s mechanism involves significant interactions with sodium channels, leading to its anesthetic effects. Detailed electrophysiological studies have confirmed its ability to stabilize neuronal membranes.
Biological Activity Data Table
| Property | This compound | Comparison (Lidocaine) |
|---|---|---|
| Chemical Structure | C₁₅H₁₈N₂O | C₁₄H₂₂N₂O₂ |
| Mechanism of Action | Sodium channel blockade | Sodium channel blockade |
| Onset Time | Rapid (minutes) | Rapid (minutes) |
| Duration of Action | Varies (1-3 hours) | Varies (1-3 hours) |
| Clinical Applications | Dental procedures, minor surgeries | Dental procedures, minor surgeries |
特性
CAS番号 |
14055-89-1 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
InChIキー |
YGSFZBYOMFZJPV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
14055-89-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















